molecular formula C17H17F3N2O2 B4119081 N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B4119081
M. Wt: 338.32 g/mol
InChI Key: MQUUQCIBYCJSQB-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to a urea backbone

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-24-15-9-5-2-6-12(15)10-11-21-16(23)22-14-8-4-3-7-13(14)17(18,19)20/h2-9H,10-11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUUQCIBYCJSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenyl)ethyl]-N’-[2-chlorophenyl]urea
  • N-[2-(2-methoxyphenyl)ethyl]-N’-[2-fluorophenyl]urea
  • N-[2-(2-methoxyphenyl)ethyl]-N’-[2-bromophenyl]urea

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a therapeutic agent compared to its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA
Reactant of Route 2
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N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

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